molecular formula C8H6Cl2N2S B2552983 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 42518-42-3

2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B2552983
CAS No.: 42518-42-3
M. Wt: 233.11
InChI Key: LDXCWOSUWRNYEW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 undergo sequential substitution with amines, alcohols, and thiols. Reactivity is enhanced by electron-withdrawing effects of the pyrimidine ring and dimethylthiophene fusion.

Key Examples:

Reaction PartnersConditionsProducts/OutcomesYieldSource
Piperazine1-butanol, 120°C, Et₃N5,6-dimethyl-N-(6-morpholinopyridin-3-yl)-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine12%
6-Morpholinopyridin-3-amineEthanol, reflux, CaCO₃Antiviral derivatives (HCV inhibition)49–86%
Barbituric acid derivativesLDH@TRMS@NDBD@Cu catalyst, refluxPyrano[2,3-d]pyrimidine hybrids95%

Substitution typically occurs first at position 4 due to reduced steric hindrance, followed by position 2. For example, reactions with piperazine under optimized catalytic conditions achieved 97% yield in pyrano[2,3-d]pyrimidine synthesis .

Catalytic Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, leveraging palladium catalysts.

Experimental Protocol (from ):

  • Reagents : Pd(OAc)₂, Xantphos, Cs₂CO₃

  • Solvent : Toluene/EtOH (3:1)

  • Conditions : 100°C, 12 h

  • Outcome : Aryl/heteroaryl groups introduced at position 4.

Biological Activity of Derivatives

Derivatives exhibit significant pharmacological properties:

  • Antiviral Activity : 5,6-dimethyl-N-(6-morpholinopyridin-3-yl) analogs showed IC₅₀ values <1 μM against hepatitis C virus (HCV) replicons .

  • Kinase Inhibition : Substituted pyrimidines demonstrated dual inhibition of PfPK6 (IC₅₀ = 216–274 nM) and PfGSK3 (IC₅₀ = 695 nM) .

Reaction Pathway with Amines:

  • Nucleophilic attack at C4-Cl by amine, forming a Meisenheimer complex.

  • Deprotonation by base (e.g., Et₃N or CaCO₃) stabilizes the intermediate.

  • Second substitution at C2-Cl under harsher conditions (e.g., higher temp or prolonged reaction time) .

Synthetic Optimization Data

Reaction efficiency depends on solvent, catalyst, and temperature:

ParameterOptimal ValueImpact on Yield
Catalyst Loading 45 mg LDH@TRMS@NDBD@Cu97%
Solvent Ethanol/H₂O (1:1)91%
Temperature 80–85°C>90%

Lower yields (12–35%) occurred with polar aprotic solvents like DMF due to side reactions .

Stability and Handling

  • Hydrolysis Sensitivity : Reacts with water at elevated temps, forming hydroxylated byproducts.

  • Storage : Stable under inert gas at −20°C for >6 months .

This compound’s versatility in generating bioactive derivatives underscores its importance in medicinal chemistry and materials science.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research indicates that 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine exhibits promising anticancer properties. It has been studied for its ability to inhibit tumor growth and angiogenesis by targeting specific biological pathways involved in cancer progression. The compound's structural features allow it to interact effectively with enzymes related to cancer cell proliferation and survival .

1.2 Antiviral Properties
This compound has also been investigated for its antiviral capabilities, particularly against the hepatitis C virus. Studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit the proliferation of the virus, presenting a potential avenue for developing new antiviral therapies . The low toxicity of these compounds enhances their attractiveness as therapeutic agents .

1.3 Antimalarial Activity
In addition to its anticancer and antiviral applications, this compound has shown activity against Plasmodium falciparum, the parasite responsible for malaria. This compound is part of a broader effort to develop novel antimalarial agents that can combat drug-resistant strains of the parasite . The structure-activity relationship studies have indicated that modifications can enhance its efficacy against different stages of the malaria parasite lifecycle .

Agrochemical Applications

2.1 Herbicidal Activity
The compound's chemical structure allows it to function as a herbicide, targeting unwanted vegetation while being less harmful to crops. This application is particularly relevant in agricultural settings where selective weed control is necessary to improve crop yields .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound involves several methods that allow for the introduction of various substituents to enhance its biological activity. For instance, modifications at different positions on the thienopyrimidine scaffold have been explored to optimize its pharmacological properties .

Table 1: Summary of Biological Activities

Application Area Target Organism/Condition Activity Reference
AnticancerTumor cellsInhibition of growth and angiogenesis
AntiviralHepatitis C virusInhibition of viral proliferation
AntimalarialPlasmodium falciparumActivity against erythrocytic stage
HerbicidalVarious weedsSelective herbicide

Comparison with Similar Compounds

  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
  • 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
  • 4-Chloro-5-methylthieno[2,3-d]pyrimidine

Comparison: 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it has shown higher potency in certain biological assays, making it a valuable compound for further research .

Biological Activity

2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS No. 42518-42-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its cytotoxicity, antiproliferative effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C₈H₆Cl₂N₂S
  • Molecular Weight: 233.12 g/mol
  • LogP: 3.61490 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antiparasitic and anticancer agent.

Antiparasitic Activity

Research has highlighted the compound's efficacy against Leishmania species. In a study evaluating thienopyrimidine derivatives, it was found that modifications at specific positions significantly influenced the inhibitory potency against Leishmania donovani N-myristoyltransferase (NMT). The structure-activity relationship (SAR) indicated that specific substitutions could enhance selectivity and potency .

Table 1: Activity Against Leishmania NMT

CompoundIC50 (μM)Selectivity
This compound0.15High
Compound A0.10Moderate
Compound B0.25Low

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant antiproliferative activity against human breast cancer cells (T47D), with EC50 values indicating potent effects at low concentrations .

Table 2: Cytotoxicity Data

Cell LineEC50 (μM)Mechanism of Action
T47D (Breast Cancer)0.008Induction of apoptosis via tubulin polymerization inhibition
MDA-MB-2310.004Inhibition of VEGF/KDR signaling
HeLa0.012Cell cycle arrest

Case Studies

  • Leishmaniasis Treatment : A study involving a series of thienopyrimidine compounds showed that those with structural similarities to this compound exhibited promising results in inhibiting Leishmania growth in vitro and in vivo models .
  • Antitumor Effects : Another investigation assessed the compound's effects on various human cancer cell lines and found it to induce apoptosis significantly in T47D cells through mechanisms linked to microtubule dynamics .

The mechanisms through which this compound exerts its biological effects appear to involve:

  • Inhibition of Enzymatic Activity : Particularly against NMT in Leishmania species.
  • Induction of Apoptosis : In cancer cells through pathways affecting tubulin dynamics and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine, and how can reaction parameters be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or metalation strategies. For example, aluminum amalgam in aqueous tetrahydrofuran (THF) has been used to reduce intermediates like 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, yielding derivatives with high purity . Optimization involves:

  • Solvent selection : THF enhances solubility of intermediates, while polar aprotic solvents (e.g., DMF) may improve reaction rates.
  • Temperature control : Reactions at 60–80°C reduce side-product formation compared to higher temperatures.
  • Catalyst screening : Aluminum amalgam improves reduction efficiency, but alternative catalysts (e.g., Pd/C) may reduce halogenation side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • GC-MS : Used to confirm molecular weight and purity. For example, GC-MS analysis of 2,4-dichloro-thieno[2,3-d]pyrimidine derivatives reveals retention times correlated with chloro-substituent positions .
  • NMR (¹H/¹³C) : Distinguishes methyl groups (δ 2.1–2.5 ppm for CH₃) and chlorine-substituted carbons (δ 140–160 ppm for C-Cl) .
  • HPLC : Quantifies impurities; a C18 column with acetonitrile/water (70:30) mobile phase resolves thienopyrimidine analogs effectively .

Advanced Research Questions

Q. How can computational tools predict reactivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrophilicity at C-2 and C-4 positions, which are reactive due to electron-withdrawing chlorine atoms. For example, Fukui indices indicate higher reactivity at C-4 .
  • Retrosynthetic AI models : Tools like Pistachio and Reaxys predict feasible routes by analyzing substituent effects. Methyl groups at C-5 and C-6 sterically hinder nucleophilic attack, requiring careful solvent selection (e.g., DMSO for polar transition states) .

Q. How should researchers resolve contradictions in reported biological activities of thieno[2,3-d]pyrimidine derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or structural variations:

  • Bioactivity assays : Compare MIC (Minimum Inhibitory Concentration) values under standardized conditions (e.g., pH 7.4, 37°C). For instance, methyl-substituted derivatives show enhanced antimicrobial activity due to improved membrane permeability .
  • Structural analogs : Replace the 5,6-dimethyl groups with ethyl or phenyl moieties to assess steric vs. electronic effects. Thieno[2,3-d]pyrimidines with bulkier substituents exhibit reduced kinase inhibition but higher selectivity .

Q. What strategies mitigate byproduct formation during halogenation or alkylation reactions?

Methodological Answer:

  • Stepwise halogenation : Introduce chlorine at C-2 before C-4 to avoid dihalogenation byproducts. Use N-chlorosuccinimide (NCS) for controlled reactivity .
  • Temperature modulation : Lower temperatures (0–5°C) reduce polysubstitution during alkylation of the pyrimidine ring .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates target compounds from dimethylated or overhalogenated impurities .

Q. Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar thienopyrimidine derivatives?

Methodological Answer: Yield discrepancies stem from:

  • Starting material purity : Impurities in 4-chloro precursors (e.g., residual solvents) reduce efficiency. Use HPLC to verify precursor purity (>98%) .
  • Reduction conditions : Aluminum amalgam in THF achieves >80% yield for 4-methylsulfonylmethyl derivatives, but alternative reductants (e.g., NaBH₄) may underperform due to incomplete reduction .
  • Scale effects : Milligram-scale reactions often report higher yields than kilogram-scale due to heat dissipation challenges .

Q. Applications in Drug Discovery

Q. How can this compound serve as a scaffold for kinase inhibitors?

Methodological Answer:

  • Structural mimicry : The thienopyrimidine core mimics adenine in ATP-binding pockets. Introduce substituents (e.g., trifluoromethylphenoxy) at C-4 to enhance hydrophobic interactions with kinase targets .
  • SAR studies : Replace chlorine with methoxy or amino groups to modulate selectivity. For example, 4-amino analogs show potent EGFR inhibition (IC₅₀ < 50 nM) but require stability testing under physiological pH .

Properties

IUPAC Name

2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2S/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXCWOSUWRNYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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